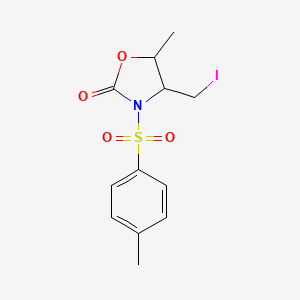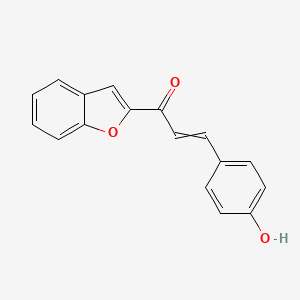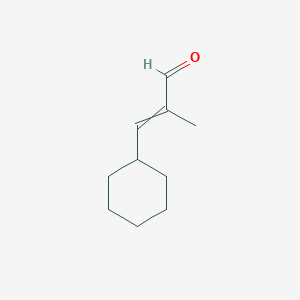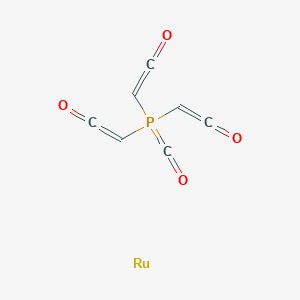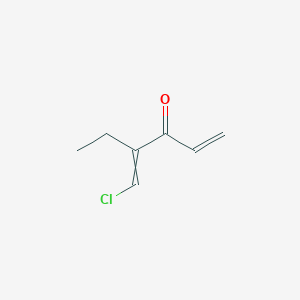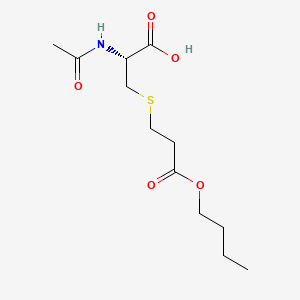
L-Cysteine, N-aceetyl-S-(3-butoxy-3-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group and a butoxy-oxopropyl group attached to the sulfur atom of L-cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of primary amine initiators to polymerize N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . The reaction proceeds in a controlled manner, with the molecular weight of the resulting polymer being dependent on the monomer-to-initiator ratio .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of controlled polymerization and the use of specific initiators and reaction conditions are likely to be applied on a larger scale to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as the acetyl and butoxy-oxopropyl groups allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary amines, acids, and bases. For instance, the polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides is initiated by primary amines . Mild acidic conditions can be used to unveil cloaked carboxyl groups on the polymer .
Major Products Formed
The major products formed from the reactions of L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- include various polymers and derivatives that retain the functional groups of the original compound. These products can be tailored for specific applications by modifying the reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- involves its ability to act as an antioxidant and glutathione inducer. It stimulates the synthesis of glutathione, a crucial antioxidant in the body, and provides thiol groups that can bind to reactive oxygen species . This mechanism is similar to that of acetylcysteine, which is used in mucolytic therapy and the treatment of acetaminophen overdose .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine: This compound shares a similar structure but has an amino group instead of a butoxy group.
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine: Another similar compound with a hydroxy group and propionamide group.
Uniqueness
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is unique due to the presence of the butoxy-oxopropyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specific applications in the construction of peptidomimetic assemblies and the development of biomimetic materials .
Propriétés
Numéro CAS |
99651-62-4 |
|---|---|
Formule moléculaire |
C12H21NO5S |
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-butoxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H21NO5S/c1-3-4-6-18-11(15)5-7-19-8-10(12(16)17)13-9(2)14/h10H,3-8H2,1-2H3,(H,13,14)(H,16,17)/t10-/m0/s1 |
Clé InChI |
FIAVCLRCTBWPHS-JTQLQIEISA-N |
SMILES isomérique |
CCCCOC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CCCCOC(=O)CCSCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
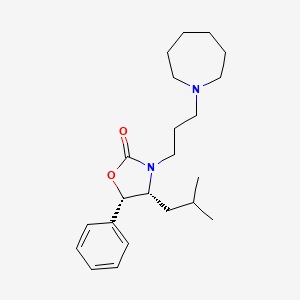
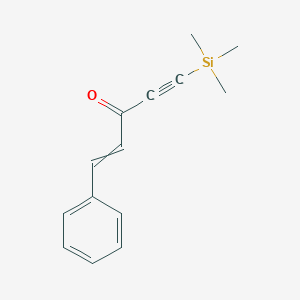
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
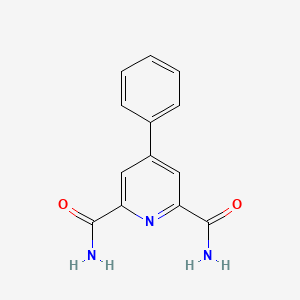
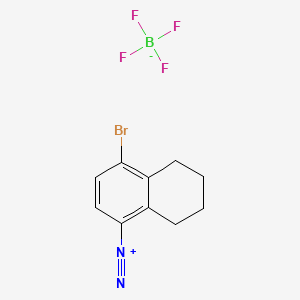
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
